molecular formula C14H10ClF3N2O B15078573 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea

Katalognummer: B15078573
Molekulargewicht: 314.69 g/mol
InChI-Schlüssel: CYZVQWOFNUDCCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea is a chemical compound known for its unique structural properties and diverse applications in various fields. This compound features a phenylurea backbone substituted with a 4-chloro-3-(trifluoromethyl)phenyl group, making it a valuable entity in synthetic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with aniline under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dimethylformamide (DMF) at temperatures ranging from 20°C to 60°C . The reaction proceeds smoothly, yielding the desired urea derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents in organic solvents.

Major Products: The major products formed from these reactions include various substituted urea derivatives, which can be further utilized in pharmaceutical and chemical research.

Wissenschaftliche Forschungsanwendungen

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of specific kinases or proteases, disrupting cellular pathways and exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)benzylamine

Comparison: Compared to these similar compounds, 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-phenylurea stands out due to its unique urea backbone, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug design and development .

Eigenschaften

Molekularformel

C14H10ClF3N2O

Molekulargewicht

314.69 g/mol

IUPAC-Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylurea

InChI

InChI=1S/C14H10ClF3N2O/c15-12-7-6-10(8-11(12)14(16,17)18)20-13(21)19-9-4-2-1-3-5-9/h1-8H,(H2,19,20,21)

InChI-Schlüssel

CYZVQWOFNUDCCO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.